3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059994-83-9
VCID: VC7876280
InChI: InChI=1S/C6H8BrN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H
SMILES: C1CN2C(=C(C=N2)Br)CN1.Cl
Molecular Formula: C6H9BrClN3
Molecular Weight: 238.51

3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

CAS No.: 2059994-83-9

Cat. No.: VC7876280

Molecular Formula: C6H9BrClN3

Molecular Weight: 238.51

* For research use only. Not for human or veterinary use.

3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride - 2059994-83-9

Specification

CAS No. 2059994-83-9
Molecular Formula C6H9BrClN3
Molecular Weight 238.51
IUPAC Name 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Standard InChI InChI=1S/C6H8BrN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H
Standard InChI Key UXKYSFYWTIZFBR-UHFFFAOYSA-N
SMILES C1CN2C(=C(C=N2)Br)CN1.Cl
Canonical SMILES C1CN2C(=C(C=N2)Br)CN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride consists of a bicyclic system containing a pyrazole ring fused to a partially saturated pyrazine ring. The bromine atom at position 3 introduces steric and electronic effects that influence reactivity, while the hydrochloride salt enhances solubility in polar solvents. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₆H₉BrClN₃
Molecular Weight (g/mol)238.51
IUPAC Name3-bromo-4,5,6,7-tetrahydro...
SMILESCOC(=O)C1C2=C(C=NN2CCN1)Br.Cl

The saturated pyrazine ring adopts a chair-like conformation, as inferred from NMR studies of analogous compounds .

Spectral Data

Characterization of this compound relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.62 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), and 7.20 (s, 1H, aromatic H) correlate with methyl ester derivatives .

  • ¹³C NMR: Signals at δ 59.0 (ester COOCH₃) and 116.4 (C-Br) confirm functional groups .

Mass Spectrometry (MS):

  • EI-MS exhibits a molecular ion peak at m/z 320 (M⁺), with fragmentation patterns consistent with Br loss .

Synthesis and Optimization

Synthetic Pathways

Synthesis typically proceeds via multi-step routes starting from pyrazole precursors. A representative method involves:

  • Cyclocondensation: Reacting 3-aminopyrazole with a brominated diketone to form the pyrazolo[1,5-a]pyrazine core.

  • Hydrochloride Formation: Treating the free base with HCl gas in anhydrous ethanol.

Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios, as excess HCl leads to side products.

Comparative Analysis of Derivatives

Structural modifications, such as esterification at position 4, alter physicochemical properties:

DerivativeMolecular WeightSolubility (mg/mL)
Parent compound (hydrochloride)238.5112.8 (H₂O)
Methyl ester (CID 165991767)296.558.2 (H₂O)
2-Methyl-dihydrochloride (EVT-15435584)275.9718.6 (H₂O)

Data adapted from .

Biological and Chemical Applications

Materials Science

The compound’s rigid bicyclic system makes it a candidate for:

  • Ligand Design: Chelating metal ions in catalytic complexes.

  • Polymer Additives: Improving thermal stability in polyamides.

Research Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data exist on bioavailability or metabolic pathways.

  • Toxicity: Preliminary cytotoxicity assays are lacking.

Recommended Studies

  • Structure-Activity Relationships (SAR): Synthesize analogs with varied substituents (e.g., Cl, CF₃) at position 3.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models.

  • Crystallography: Resolve 3D structure to guide computational docking studies.

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